Ethyl dichlorophenylacetate

Description

The exact mass of the compound Ethyl dichlorophenylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl dichlorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl dichlorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

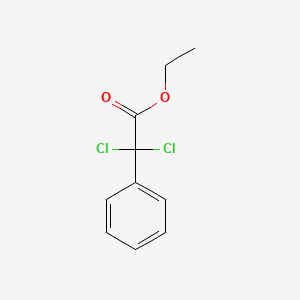

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dichloro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQDHXMQDHWHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074605 | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5317-66-8 | |

| Record name | Ethyl α,α-dichlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dichlorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Ethyl Dichlorophenylacetate

Introduction

Ethyl dichlorophenylacetate is a crucial chemical intermediate, serving as a versatile building block in the synthesis of a range of pharmacologically active molecules and other fine chemicals. The strategic placement of two chlorine atoms on the phenyl ring, combined with the reactive ester functionality, makes it a valuable precursor for introducing the dichlorophenylacetyl moiety in complex molecular architectures. This guide provides a detailed examination of the prevalent synthesis pathways for ethyl dichlorophenylacetate, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices. The content is tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis.

The primary and most reliable route discussed herein involves a two-step process: the hydrolysis of a corresponding dichlorophenylacetonitrile to its carboxylic acid derivative, followed by a classic Fischer esterification to yield the target ester. An alternative direct conversion from the nitrile precursor will also be explored, offering insights into different synthetic strategies.

Part 1: Primary Synthesis Pathway: Hydrolysis and Fischer Esterification

The most common and well-documented laboratory-scale synthesis of ethyl dichlorophenylacetate proceeds via a robust two-step sequence. This method is favored for its high yields and the relative accessibility of the starting materials. The overall transformation begins with (2,6-dichlorophenyl)acetonitrile, which is first converted to 2,6-dichlorophenylacetic acid. This intermediate is then esterified using ethanol in the presence of an acid catalyst.

Step 1: Hydrolysis of (2,6-Dichlorophenyl)acetonitrile

The initial step involves the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH). This is typically achieved through base-catalyzed hydrolysis. The use of a strong base like potassium hydroxide (KOH) in a mixed solvent system of ethanol and water, followed by acidification, is a standard and effective method.

Mechanism of Action: Base-Catalyzed Nitrile Hydrolysis

The hydroxide ion (OH⁻) from KOH acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This forms a hydroxy imine intermediate, which tautomerizes to an amide. Under the reaction conditions (elevated temperature and prolonged reaction time), the amide is further hydrolyzed to the carboxylate salt. The reaction is driven to completion by the subsequent protonation of the carboxylate with a strong acid (e.g., HCl) to yield the final carboxylic acid product.

Step 2: Fischer Esterification of 2,6-Dichlorophenylacetic Acid

The second step is the formation of the ethyl ester from the synthesized carboxylic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-controlled process requires an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), and often involves using an excess of the alcohol (ethanol) to shift the equilibrium towards the product side.[2]

Mechanism of Action: Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to generate the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product, ethyl 2-(2,6-dichlorophenyl)acetate.

Visualizing the Primary Synthesis Pathway

The two-step conversion can be visualized as follows:

Caption: Synthetic pathway for Ethyl 2-(2,6-dichlorophenyl)acetate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis process.[3]

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 1 | Hydrolysis | (2,6-dichlorophenyl)acetonitrile | 2,6-dichlorophenylacetic acid | KOH, HCl | Ethanol, Water | 20 h | 80 °C | 83 | >95 (after extraction) |

| 2 | Esterification | 2,6-dichlorophenylacetic acid | Ethyl 2-(2,6-dichlorophenyl)acetate | Ethanol, H₂SO₄ | Ethanol | 4-6 h | Reflux | ~85-90 | >98 (after purification) |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorophenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2,6-dichlorophenyl)acetonitrile in a mixture of ethanol and water.

-

Reagent Addition: Add potassium hydroxide (KOH) pellets to the solution.

-

Heating: Heat the mixture to 80°C and maintain it under reflux for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Acidification: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water to remove inorganic salts.

-

Drying: Dry the product, 2,6-dichlorophenylacetic acid, in a vacuum oven.

Protocol 2: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate

-

Reaction Setup: Combine the dried 2,6-dichlorophenylacetic acid and an excess of absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up - Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[3]

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid (caution: CO₂ evolution), and finally with brine.[1][3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude ethyl 2-(2,6-dichlorophenyl)acetate by vacuum distillation or column chromatography on silica gel to yield the final pure product.[3]

Workflow for Fischer Esterification and Work-up

The following diagram details the logical flow of the esterification step, including the crucial work-up procedure.

Caption: Workflow for the Fischer esterification and purification process.

Part 2: Alternative Synthesis Pathway: Direct Conversion from Nitrile

An alternative route involves the direct conversion of a dichlorophenylacetonitrile to the corresponding ethyl ester without isolating the carboxylic acid intermediate. This can be achieved by reacting the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride gas.[4]

Mechanism of Action: Pinner Reaction Variant

This reaction proceeds via a mechanism related to the Pinner reaction. Hydrogen chloride protonates the nitrile nitrogen, making the carbon atom highly electrophilic. Ethanol then acts as a nucleophile, attacking this carbon to form an imidate salt intermediate after rearrangement. In the presence of water, this intermediate is hydrolyzed directly to the ester. This method can be more atom-economical by reducing the number of isolation steps.

Experimental Considerations

This one-pot method requires careful control of reaction conditions, particularly the concentration of water and the saturation of the solution with hydrogen chloride gas.[4]

-

Setup: A mixture of the dichlorophenylacetonitrile, ethanol, and a controlled amount of water is cooled in a flask equipped for gas inlet.[4]

-

HCl Gas: The mixture is saturated with dry hydrogen chloride gas while maintaining a low temperature (e.g., 10-20°C).[4]

-

Reaction: The reaction is allowed to proceed for several hours at room temperature.[4]

-

Work-up: The reaction mixture is poured into water and extracted with a suitable organic solvent like ether. The organic extract is then neutralized with a sodium bicarbonate solution, dried, and concentrated.[4]

-

Purification: The final product is purified by distillation.

This method can offer a more streamlined process, though it may require specialized equipment for handling gaseous HCl. The yield reported for a similar process is around 72-73%.[4]

Conclusion

The synthesis of ethyl dichlorophenylacetate is most reliably achieved through a two-step process involving nitrile hydrolysis followed by Fischer esterification. This pathway offers high yields, operational simplicity, and straightforward purification. The causality behind the experimental choices, such as the use of an acid catalyst to activate the carbonyl group or a bicarbonate wash to remove acidic impurities, is rooted in fundamental principles of organic chemistry. While alternative one-pot methods exist and may be more efficient in terms of step-count, they can require more stringent control over reaction conditions. The choice of synthetic route will ultimately depend on the available resources, scale of production, and desired purity of the final product.

References

-

Organic Syntheses. Ethyl phenylacetate. Available at: [Link][1]

-

ChemAnalyst (2025). Comprehensive Guide: Production Process of Ethyl Acetate. Available at: [Link][2]

-

Google Patents (1983). Process for the preparation of 2,2-Dichlorophenylacetic acid esters. EP0075356A1. Available at: [4]

-

Patsnap Eureka (2025). How Ethyl Acetate Improves Chemical Synthetic Routes?. Available at: [Link] (General URL, specific deep link not available from search result[5])

-

ResearchGate (2016). How to purify esterification product?. Available at: [Link][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Comprehensive Guide: Production Process of Ethyl Acetate [chemanalyst.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters - Google Patents [patents.google.com]

- 5. How Ethyl Acetate Improves Chemical Synthetic Routes? [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2,2-dichloro-2-phenylacetate: Properties, Synthesis, and Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2,2-dichloro-2-phenylacetate. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes

Ethyl 2,2-dichloro-2-phenylacetate, with the CAS number 5317-66-8, is a halogenated organic compound featuring a phenyl group and an ethyl ester functional group attached to a carbon atom bearing two chlorine atoms.[1][2] Its molecular structure significantly influences its physical properties and chemical reactivity.

Table 1: Key Physical and Chemical Properties of Ethyl 2,2-dichloro-2-phenylacetate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][3] |

| Molecular Weight | 233.09 g/mol | [1][3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.278 g/cm³ | [3] |

| Boiling Point | 284.1 °C at 760 mmHg | [3] |

| Flash Point | 112.5 °C | [3][4] |

| Refractive Index | 1.527 | [3] |

| LogP | 3.099 | [3] |

| IUPAC Name | ethyl 2,2-dichloro-2-phenylacetate | [1] |

| SMILES | CCOC(=O)C(C1=CC=CC=C1)(Cl)Cl | [1] |

| InChIKey | XNQDHXMQDHWHRU-UHFFFAOYSA-N | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2,2-dichloro-2-phenylacetate can be approached through several routes, primarily involving the esterification of the corresponding carboxylic acid or the reaction of a nitrile precursor. A common laboratory-scale synthesis involves the acid-catalyzed reaction of 2,2-dichloro-2-phenylacetonitrile with ethanol.

Experimental Protocol: Synthesis from 2,2-dichloro-2-phenylacetonitrile

This protocol is based on established methods for the conversion of nitriles to esters.

Materials:

-

2,2-dichloro-2-phenylacetonitrile

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (or dry HCl gas)

-

Anhydrous Sodium Carbonate

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,2-dichloro-2-phenylacetonitrile in an excess of absolute ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution. The acid protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. The duration of reflux should be monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Ethyl 2,2-dichloro-2-phenylacetate.

-

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.

-

Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the nitrile to the corresponding carboxylic acid, which would be a competing side reaction.

-

Acid Catalyst: The acid catalyst is essential for activating the nitrile group for nucleophilic attack.

-

Aqueous Work-up: The washing steps are necessary to remove any remaining acid, unreacted ethanol, and inorganic salts.

Caption: Experimental workflow for the synthesis of Ethyl 2,2-dichloro-2-phenylacetate.

Chemical Reactivity and Potential Applications

The reactivity of Ethyl 2,2-dichloro-2-phenylacetate is governed by the interplay of its functional groups: the ester, the phenyl ring, and the dichloromethyl group.

Hydrolysis

Like other esters, Ethyl 2,2-dichloro-2-phenylacetate can undergo hydrolysis to yield 2,2-dichloro-2-phenylacetic acid and ethanol. This reaction can be catalyzed by either acid or base.

Caption: Hydrolysis of Ethyl 2,2-dichloro-2-phenylacetate.

Nucleophilic Substitution

The two chlorine atoms on the alpha-carbon are susceptible to nucleophilic substitution reactions, although the steric hindrance from the phenyl group and the other chlorine atom can influence the reaction rate.

Applications in Drug Development and Organic Synthesis

While direct pharmaceutical applications of Ethyl 2,2-dichloro-2-phenylacetate are not widely documented, its structure suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for its use as a building block for more complex molecules. Chlorinated compounds are prevalent in many FDA-approved drugs, where the chlorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule.

Given its structure, Ethyl 2,2-dichloro-2-phenylacetate could potentially be used in the synthesis of:

-

Modified Amino Acids: Following substitution of the chlorine atoms with nitrogen-containing nucleophiles.

-

Heterocyclic Compounds: Through cyclization reactions involving the ester and the dichloromethyl group.

-

Novel Carboxylic Acid Derivatives: Via hydrolysis and subsequent modification of the resulting carboxylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the phenyl group protons.

-

Ethyl Group:

-

A triplet around 1.2-1.4 ppm corresponding to the methyl (-CH₃) protons, split by the adjacent methylene protons.

-

A quartet around 4.1-4.3 ppm corresponding to the methylene (-CH₂-) protons, split by the adjacent methyl protons.

-

-

Phenyl Group:

-

A multiplet in the aromatic region (7.2-7.5 ppm) corresponding to the five protons on the phenyl ring.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Ethyl Group:

-

A signal around 14 ppm for the methyl carbon.

-

A signal around 62 ppm for the methylene carbon.

-

-

Dichloromethyl Carbon:

-

A signal for the carbon atom bonded to the two chlorine atoms, the phenyl group, and the carbonyl group. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the substituents.

-

-

Carbonyl Carbon:

-

A signal in the range of 165-175 ppm.

-

-

Phenyl Group:

-

Signals in the aromatic region (125-140 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1740-1760 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: Absorption bands in the fingerprint region (600-800 cm⁻¹).

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion Peak: A cluster of peaks corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak would be at m/z 232 (for two ³⁵Cl atoms), with M+2 and M+4 peaks at m/z 234 and 236, respectively, in a characteristic ratio.

-

Fragmentation: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the ethyl group (-CH₂CH₃).

Safety and Handling

Ethyl 2,2-dichloro-2-phenylacetate is classified as a hazardous substance.[1]

-

Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[1][2]

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]

This substance should only be handled by trained professionals in a well-ventilated laboratory, following all appropriate safety protocols.

Conclusion

Ethyl 2,2-dichloro-2-phenylacetate is a halogenated ester with a unique combination of functional groups that make it a compound of interest for organic synthesis. Its physical and chemical properties are well-defined, and its synthesis can be achieved through established chemical transformations. While its direct applications in drug development are not yet fully explored, its potential as a synthetic intermediate is significant. A thorough understanding of its reactivity, spectroscopic properties, and safety considerations is essential for its effective and safe utilization in research and development.

References

-

Chemsrc. (n.d.). CAS#:5317-66-8 | 2,2-Dichlorophenylacetic acid ethyl ester. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester. Retrieved January 28, 2026, from [Link]

-

Bahtera Adi Jaya. (2023, November 1). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Retrieved January 28, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(2,6-dichlorophenyl)acetate. Retrieved January 28, 2026, from [Link]

-

Blachem. (n.d.). MSDS of 2,2-Dichlorophenylacetic acid ethyl ester. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved January 28, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate. Retrieved January 28, 2026, from [Link]

-

PubMed Central. (n.d.). Ethyl 2-acetylhydrazono-2-phenylacetate. Retrieved January 28, 2026, from [Link]

-

Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Retrieved January 28, 2026, from [Link]

Sources

- 1. Ethyl 2-acetylhydrazono-2-phenylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester | C10H10Cl2O2 | CID 79209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Isomerism in Ethyl Dichlorophenylacetates: Synthesis, Separation, and Analytical Differentiation

Executive Summary

This technical guide analyzes the six structural regioisomers of ethyl dichlorophenylacetate (

This document provides a definitive framework for:

-

Synthetic Control: Selecting pathways that maximize regioselectivity.

-

Analytical Logic: Using

-NMR coupling constants ( -

Process Engineering: Protocols for esterification and chromatographic isolation.

Part 1: The Structural Landscape

The term "ethyl dichlorophenylacetate" refers to the ethyl ester of phenylacetic acid where the phenyl ring is substituted with two chlorine atoms. There are six possible regioisomers based on the position of the chlorines relative to the acetate group (position 1).

Critical Nomenclature Warning:

Databases often conflate these isomers with ethyl

The Six Regioisomers

| Isomer | Substitution Pattern | Symmetry | Key Steric Feature |

| 2,3-dichloro | Vicinal (Ortho/Meta) | Asymmetric | One ortho chlorine (steric hindrance). |

| 2,4-dichloro | Asymmetric | Asymmetric | One ortho chlorine. Common pharmacophore. |

| 2,5-dichloro | Asymmetric | Asymmetric | One ortho chlorine. |

| 2,6-dichloro | Vicinal (Ortho/Ortho) | Symmetric ( | High steric hindrance (shielded ester). |

| 3,4-dichloro | Vicinal (Meta/Para) | Asymmetric | No ortho chlorine. Accessible ester. |

| 3,5-dichloro | Meta/Meta | Symmetric ( | No ortho chlorine. Thermodynamically stable. |

Part 2: Synthetic Routes & Regiocontrol

Direct chlorination of ethyl phenylacetate yields a mixture of isomers (predominantly 2,4- and 4- isomers) that is difficult to separate. The preferred strategy is the Convergent Synthesis approach, starting from pre-functionalized dichlorobenzyl derivatives.

Recommended Pathway: The Nitrile Hydrolysis Route

This route offers the highest regiochemical fidelity because the starting materials (dichlorobenzyl chlorides) are widely available in pure isomeric forms.

Workflow Visualization

Caption: Convergent synthesis pathway ensuring isomeric purity. The Pinner reaction (Step 3) converts the nitrile directly to the ester, bypassing the carboxylic acid isolation.

Part 3: Analytical Differentiation (NMR Logic)

Mass spectrometry (GC-MS) is insufficient for definitive identification as all isomers share the same molecular ion (

Proton NMR (

The Coupling Constant ( ) Rule

- : 8.0 – 9.0 Hz (Strong coupling, adjacent protons)

- : 2.0 – 3.0 Hz (Weak coupling, one carbon apart)

- : < 1.0 Hz (Often invisible or broadens peaks)

Isomer Identification Decision Tree

Use this logic flow to identify your isomer based on the aromatic proton signals.

Caption: Logic tree for assigning regioisomers based on

Detailed NMR Data Table (Predicted)

| Isomer | Proton H-a | Proton H-b | Proton H-c | Key Feature |

| 3,4-Cl | d ( | d ( | dd ( | Classic ABX pattern. |

| 2,4-Cl | d ( | d ( | dd ( | H3 is upfield (shielded by 2-Cl/4-Cl). |

| 2,6-Cl | d ( | t ( | - | Only 2 signals. Triplet is H4. |

| 3,5-Cl | d ( | t ( | - | Only 2 signals. Triplet is H4 (small |

Part 4: Experimental Protocols

Synthesis: Acid-Catalyzed Esterification (General Protocol)

Applicability: Suitable for 2,3; 2,4; 3,4; 3,5 isomers. Note: 2,6-isomer reacts slowly.

Reagents:

-

Dichlorophenylacetic acid (1.0 eq)

-

Absolute Ethanol (10.0 eq) - Excess acts as solvent

-

Sulfuric Acid (

), conc. (0.1 eq) - Catalyst -

Toluene (optional, for azeotropic water removal)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser.

-

Addition: Charge the flask with the specific dichlorophenylacetic acid isomer (e.g., 3,4-dichloro, CAS 5807-30-7) and absolute ethanol.

-

Catalysis: Add concentrated

dropwise. -

Reflux: Heat to reflux (

) for 6–8 hours.-

Note for 2,6-isomer: Due to steric hindrance, extend reflux to 24 hours or use

to form the acid chloride first, then quench with ethanol.

-

-

Workup: Cool to room temperature. Remove excess ethanol under reduced pressure (rotary evaporator).

-

Neutralization: Dissolve residue in Ethyl Acetate (EtOAc) and wash with saturated

(2x) to remove unreacted acid. -

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Purification: High-vacuum distillation (typically 140–150°C at 5 mmHg).

Chromatographic Separation (GC Method)

When analyzing mixtures (e.g., reaction monitoring), use this method to resolve isomers.

-

Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm ID.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Start: 100°C (Hold 1 min)

-

Ramp: 10°C/min to 200°C

-

Ramp: 20°C/min to 280°C (Hold 5 min)

-

-

Elution Order (Typical):

-

2,6-isomer: Elutes first (Steric shielding reduces interaction with stationary phase).

-

2,x-isomers: (Ortho substituted).

-

3,x-isomers: Elute last (Most exposed polar surface area).

-

Part 5: Applications & Relevance[1][2][3]

These isomers are not merely academic curiosities; they are distinct pharmacophores.

-

Pharmaceutical Intermediates:

-

Diclofenac Analogs: The 2,6-dichloro substitution pattern is crucial for the activity of Diclofenac (Voltarol). While Diclofenac is an aminophenyl acetate, the ethyl 2,6-dichlorophenylacetate is a key reference standard for studying steric blockade in metabolic degradation.

-

Antifungal Azoles: The 2,4-dichloro motif is ubiquitous in azole antifungals (e.g., Miconazole, Ketoconazole). Ethyl 2,4-dichlorophenylacetate serves as a scaffold for generating chiral phenylethanols via reduction.

-

-

Agrochemicals:

-

Herbicide Precursors: Ethyl 3,4-dichlorophenylacetate is a precursor to specific urea-based herbicides, leveraging the electron-withdrawing nature of the 3,4-dichloro ring to tune biological half-life.

-

References

-

ChemicalBook. (2025). 2,3-Dichlorophenylacetic acid ethyl ester Properties and Suppliers.

-

PubChem. (2025).[1] Ethyl 3,4-dichlorophenylacetate (Compound Summary).[2][3] National Library of Medicine.

-

GuideChem. (2025). Ethyl 2,4-dichlorophenylacetate Synthesis and NMR Data.

-

CymitQuimica. (2025). Ethyl 3,4-dichlorophenylacetate: Pharmaceutical Applications.[4][5][2][6]

-

NIST Webbook. (2023). Mass Spectra of Dichlorophenylacetic acid esters. National Institute of Standards and Technology.

Sources

- 1. Ethyl dichloroacetate | C4H6Cl2O2 | CID 10808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6725-45-7: Ethyl 3,4-dichlorophenylacetate [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]

- 5. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 6. Wide Applications of Ethyl Acetate in Various Industries [chemtradeasia.vn]

Technical Guide: Spectroscopic Profiling of Ethyl Dichlorophenylacetate Isomers

Executive Summary & Structural Logic

Ethyl dichlorophenylacetate is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical precursors.[1][2] In industrial and research contexts, the term "Ethyl dichlorophenylacetate" is chemically ambiguous and typically refers to one of three distinct structural isomers.

Correct identification of the specific isomer is non-trivial but essential for regulatory compliance and reaction efficacy.[1][2] This guide focuses on the two most prevalent ring-substituted isomers—Ethyl 2,4-dichlorophenylacetate and Ethyl 3,4-dichlorophenylacetate —while providing differential diagnostic criteria to distinguish them from the

The Isomer Landscape[2]

| Compound Name | Structure Type | CAS No. (Ref) | Key Distinguishing Feature |

| Ethyl 2,4-dichlorophenylacetate | Ring-Substituted | 41054-15-7 | NMR: Aromatic coupling (d, dd, d) |

| Ethyl 3,4-dichlorophenylacetate | Ring-Substituted | 5807-30-7 | NMR: Aromatic coupling (d, d, dd) |

| Ethyl 2,2-dichloro-2-phenylacetate | 5317-66-8 | NMR: Absence of benzylic |

Mass Spectrometry: The Molecular Fingerprint

Mass Spectrometry (MS) serves as the primary validation tool for the elemental composition, specifically confirming the presence of two chlorine atoms.[1][2]

Isotope Cluster Analysis (The "Dichloro" Signature)

The natural abundance of Chlorine-35 (75.8%) and Chlorine-37 (24.2%) creates a distinct isotopic envelope for any molecule containing two chlorine atoms.[1][2] This is the first "Go/No-Go" quality gate.[1][2]

-

Molecular Ion (

): Nominal mass approx. 232 Da.[1][2][3] -

Isotope Ratio (

): The theoretical intensity ratio for a

Expert Insight: If your MS data shows an M+2 peak that is roughly 30% of the parent, you likely have a monochloro impurity.[1][2] If the M+2 is nearly equal to the parent, look for trichloro contaminants.[1][2] The 9:6:1 ratio is non-negotiable for the dichloro target.[1][2]

Fragmentation Pathways (EI-MS, 70 eV)

The fragmentation pattern distinguishes the ester functionality from the aromatic core.[1][2]

-

Molecular Ion (

): m/z 232/234/236 (Visible but often weak).[1][2] -

Base Peak (Typical): m/z 159/161/163 (Dichlorobenzyl cation,

).[1][2] -

Loss of Ethoxy: m/z 187/189 (Loss of

, 45 Da).[1][2] -

Tropylium Rearrangement: The m/z 159 ion often rearranges to a stable dichlorotropylium ion, a hallmark of alkyl-substituted aromatics.[1][2]

Figure 1: Primary fragmentation pathway for Ethyl dichlorophenylacetate under Electron Impact (EI).[1][2]

Infrared Spectroscopy (IR): Functional Group Validation

IR is used to confirm the ester formation and the integrity of the aromatic ring.[1][2]

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Ester Carbonyl ( | 1735 - 1745 | Strong | Characteristic of aliphatic esters (non-conjugated). |

| C-O Stretch | 1150 - 1250 | Strong | Ester C-O-C asymmetric stretch.[1][2] |

| Aromatic C-H Stretch | 3000 - 3100 | Weak | Protons on the phenyl ring.[1][2] |

| Aliphatic C-H | 2900 - 2980 | Medium | Ethyl group and benzylic methylene.[1][2] |

| Aromatic Ring ( | 1470 - 1600 | Medium | Ring skeletal vibrations.[1][2] |

| Aryl Chloride ( | 1000 - 1100 | Medium | In-plane bending (diagnostic).[1] |

QC Check: A broad band appearing around 3200-3500

indicates unreacted alcohol or moisture.[1][2] A shift of the carbonyl to ~1710suggests hydrolysis to the free acid (Dichlorophenylacetic acid).[1][2]

Nuclear Magnetic Resonance (NMR): The Structural Skeleton

NMR is the definitive tool for distinguishing between the 2,4- and 3,4- isomers.[2]

NMR (Proton) - 400 MHz in

Both isomers share a common aliphatic backbone.[1][2] The differentiation lies entirely in the aromatic region.[1][2]

Common Aliphatic Signals:

-

1.25 ppm (3H, t,

-

3.70 ppm (2H, s): Benzylic methylene (

-

4.15 ppm (2H, q,

Isomer-Specific Aromatic Signals (7.0 - 7.5 ppm):

| Isomer | Proton Pattern (Theoretical) | Coupling Constants ( |

| 2,4-Dichloro | 1:1:1 Pattern 1. H-3 (d)2. H-5 (dd)3. H-6 (d) | |

| 3,4-Dichloro | ABX System 1. H-2 (d)2. H-5 (d)3. H-6 (dd) |

NMR (Carbon) - 100 MHz in

-

Aromatic Carbons: Six signals in the 127-135 ppm range.[1][2] The ipso-carbons (attached to Cl) will be significantly deshielded and lower intensity (quaternary).[1][2]

-

Ethyl Carbons: ~61 ppm (

) and ~14 ppm (

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these standardized preparation methods.

Protocol A: NMR Sample Preparation

-

Solvent Selection: Use Deuterated Chloroform (

) with 0.03% TMS as an internal standard.[1][2] -

Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

-

Filtration: Filter the solution through a small plug of glass wool or a cotton pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like

) that cause magnetic field inhomogeneity.[1][2]

Protocol B: GC-MS Method

-

Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[1][2]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split mode (50:1), 250°C.

-

Temperature Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

Analytical Workflow Diagram

The following diagram illustrates the decision logic for identifying the correct isomer and purity.

Figure 2: Step-by-step analytical decision tree for structural validation.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2,4-Dichlorophenylacetic acid (Acid Precursor).[1][2] NIST Chemistry WebBook, SRD 69.[1][2][4][5] [Link][1][2]

-

PubChem. Ethyl 2,4-dichlorophenylacetate (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

-

PubChem. Ethyl 3,4-dichlorophenylacetate (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

-

SDBS. Spectral Database for Organic Compounds.[1][2][6][7] (General Reference for Phenylacetate derivatives). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2][6][8][9] [Link][1][2][9]

Sources

- 1. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester | C10H10Cl2O2 | CID 79209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-D methyl ester [webbook.nist.gov]

- 5. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester [webbook.nist.gov]

- 6. AIST:Spectral Database for Organic Compounds(SDBS) [sdbs.db.aist.go.jp]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 9. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl 2,2-dichloro-2-phenylacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dichloro-2-phenylacetate is a halogenated aromatic carboxylic acid ester of significant interest in synthetic organic chemistry. Its unique structural feature, a dichlorinated carbon atom alpha to both a phenyl group and an ester, renders it a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its relevance to pharmaceutical research and development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental to its unambiguous identification in research and commerce. The systematic name for ethyl dichlorophenylacetate, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2,2-dichloro-2-phenylacetate .[1][2]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in the table below.

| Synonym | Reference |

| α,α-Dichlorobenzeneacetic acid ethyl ester | [1][3][4] |

| Ethyl dichlorophenylacetate | [2] |

| DCPAE | [4][5] |

| Dichlorophenylacetic acid ethyl ester | [5] |

| Ethyl phenyldichloroacetate | [5] |

| 2,2-dichloro-2-phenyl-acetic acid ethyl ester | [3][4][5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethyl 2,2-dichloro-2-phenylacetate is essential for its safe handling, storage, and use in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][2][3][5] |

| Molecular Weight | 233.09 g/mol | [2][3][5] |

| Appearance | Clear, colorless to yellowish liquid | [1] |

| CAS Number | 5317-66-8 | [1][2][3][5] |

| Boiling Point | 284.1 °C at 760 mmHg | [5] |

| Density | 1.278 g/cm³ | [5] |

| Flash Point | 112.5 °C | [5] |

Synthesis of Ethyl 2,2-dichloro-2-phenylacetate

The primary synthetic route to ethyl 2,2-dichloro-2-phenylacetate involves the direct dichlorination of its precursor, ethyl phenylacetate, at the α-position. Sulfuryl chloride (SO₂Cl₂) is a commonly employed and effective reagent for this transformation.

Reaction Mechanism

The α,α-dichlorination of ethyl phenylacetate with sulfuryl chloride proceeds through a radical chain mechanism. The reaction is typically initiated by heat or a radical initiator.

Experimental Protocol

The following is a representative, though generalized, protocol for the synthesis of ethyl 2,2-dichloro-2-phenylacetate.

Materials:

-

Ethyl phenylacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide) - optional, can be initiated with heat/UV light.

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve ethyl phenylacetate in an inert solvent.

-

Initiation: If using a chemical initiator, add it to the reaction mixture. Alternatively, the reaction can be initiated by heating to reflux or by exposure to UV light.

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. An excess of sulfuryl chloride is typically used to ensure complete dichlorination.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of the monochlorinated intermediate and the desired dichlorinated product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sulfuryl chloride by slowly adding the reaction mixture to a saturated sodium bicarbonate solution. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Applications in Research and Drug Development

Ethyl 2,2-dichloro-2-phenylacetate serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The two chlorine atoms on the α-carbon are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse range of molecules.

While specific examples of its use in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of compounds with potential biological activity. For instance, α,α-dihalo esters are known intermediates in the synthesis of various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery.

Safety and Handling

Ethyl 2,2-dichloro-2-phenylacetate is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

-

Skin Sensitization: May cause an allergic skin reaction.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Phenyl group: A multiplet in the aromatic region of the spectrum.

-

α-proton: Absent, as it has been replaced by two chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ethyl group: Two distinct signals for the methyl and methylene carbons.

-

Phenyl group: Signals corresponding to the aromatic carbons.

-

Ester carbonyl carbon: A signal in the downfield region, characteristic of a carbonyl group.

-

α-carbon: A signal for the dichlorinated carbon, the chemical shift of which will be significantly influenced by the two chlorine atoms.

IR (Infrared) Spectroscopy:

-

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O stretch: An absorption band for the ester C-O bond.

-

C-Cl stretch: Absorption bands corresponding to the carbon-chlorine bonds.

-

Aromatic C-H and C=C stretches: Characteristic absorption bands for the phenyl group.

MS (Mass Spectrometry):

-

The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns consistent with the structure of the molecule, including the characteristic isotopic pattern for a compound containing two chlorine atoms.

Conclusion

Ethyl 2,2-dichloro-2-phenylacetate is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical compounds. Its synthesis via the dichlorination of ethyl phenylacetate is a feasible process, and its reactivity allows for the introduction of diverse functionalities. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. Further exploration of its applications as a building block for novel bioactive molecules is a promising area for future research.

References

-

Chloritech Industries. ethyl dichlorophenylacetate (dcpae). [Link]

-

Chemsrc. CAS#:5317-66-8 | 2,2-Dichlorophenylacetic acid ethyl ester. [Link]

-

FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2,2-Dichlorophenylacetic acid ethyl ester. [Link]

-

PubChem. Ethyl diphenylacetate | C16H16O2 | CID 226748. [Link]

-

PubChem. 2,4-D-ethyl | C10H10Cl2O3 | CID 10780. [Link]

-

PubChem. Ethyl dichloroacetate | C4H6Cl2O2 | CID 10808. [Link]

-

ChemWhat. 2,3-DICHLOROPHENYLACETIC ACID ETHYL ESTER CAS#: 5317-66-8. [Link]

-

PubChem. Benzeneacetic acid, alpha,alpha-dichloro-, ethyl ester | C10H10Cl2O2 | CID 79209. [Link]

-

PubChem. Ethyl 2-(3,5-dichlorophenyl)acetate | C10H10Cl2O2 | CID 22600082. [Link]

-

PubChem. Ethyl 2-(2,6-dichlorophenyl)acetate | C10H10Cl2O2 | CID 11687291. [Link]

-

NIST WebBook. Benzeneacetic acid, ethyl ester. [Link]

Sources

- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 2-acetylhydrazono-2-phenylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. 5317-66-8|Ethyl 2,2-dichloro-2-phenylacetate|BLD Pharm [bldpharm.com]

Theoretical & Mechanistic Insights into Ethyl Dichlorophenylacetate Reactivity

Executive Summary

Ethyl dichlorophenylacetate (EDCPA)—specifically the ethyl (2,4-dichlorophenyl)acetate and ethyl (2,6-dichlorophenyl)acetate isomers—serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various agrochemicals. This technical guide provides a theoretical analysis of its reactivity, focusing on Density Functional Theory (DFT) insights into its electronic structure, hydrolysis kinetics, and nucleophilic substitution pathways. By integrating computational predictions with experimental validation protocols, this document aims to streamline process optimization in pharmaceutical development.

Electronic Structure & Theoretical Framework

Understanding the reactivity of EDCPA requires a detailed analysis of its electronic distribution, heavily influenced by the dichloro-substitution pattern on the phenyl ring.

Inductive and Steric Effects (DFT Insights)

Theoretical studies utilizing B3LYP/6-311++G(d,p) level theory suggest that the chlorine atoms exert two competing effects:

-

Inductive Withdrawal (-I Effect): The electronegative chlorine atoms pull electron density from the aromatic ring. This effect propagates to the benzylic carbon (

-carbon) and the carbonyl carbon, making the carbonyl center more electrophilic compared to non-chlorinated ethyl phenylacetate. -

Steric Hindrance:

-

2,6-Isomer: The chlorine atoms at the ortho positions create significant steric bulk, shielding the carbonyl group and the

-protons. This increases the energy barrier for nucleophilic attack (e.g., hydrolysis) despite the electronic activation. -

2,4-Isomer: Steric hindrance is less pronounced at the carbonyl center, making this isomer kinetically faster in hydrolysis reactions than the 2,6-isomer.

-

Frontier Molecular Orbitals (FMO)

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated primarily on the carbonyl carbon and the aromatic ring. A lower LUMO energy indicates high susceptibility to nucleophilic attack (e.g., by

or hydrazines). -

HOMO (Highest Occupied Molecular Orbital): Located on the aromatic ring and the lone pairs of the chlorine atoms.

Core Reaction Mechanisms[1]

Base-Promoted Hydrolysis ( Mechanism)

The saponification of EDCPA is the primary degradation pathway and a critical step in converting the ester intermediate to the active acid form (e.g., in Diclofenac synthesis).

Mechanism Description:

The reaction follows a bimolecular base-catalyzed acyl cleavage (

-

Nucleophilic Attack: The hydroxide ion (

) attacks the electrophilic carbonyl carbon. -

Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate forms. The stability of this intermediate is modulated by the electron-withdrawing chlorophenyl group, which stabilizes the developing negative charge on the oxygen.

-

Elimination: The ethoxide ion (

) is eliminated, reforming the carbonyl bond. -

Deprotonation: The ethoxide deprotonates the resulting acid to form the carboxylate salt (irreversible step).

Theoretical Energy Profile:

-

Rate-Determining Step (RDS): Formation of the tetrahedral intermediate.

-

Activation Energy (

): Theoretical calculations predict a lower

Visualization: Hydrolysis Pathway

Caption: Kinetic pathway of EDCPA hydrolysis showing transition states and substituent effects.

Alpha-Carbon Functionalization

The methylene group (

Mechanism:

-

Deprotonation: A strong base (e.g., NaH, LDA) removes a proton to form an enolate.

-

Nucleophilic Attack: The enolate attacks an electrophile (e.g., alkyl halide).

-

Relevance: This pathway is essential for modifying the side chain in herbicide analogs or creating complex pharmaceutical scaffolds.

Experimental Validation Protocols

To ensure the theoretical models align with physical reality, the following self-validating protocols are recommended.

Protocol A: Kinetic Validation of Hydrolysis

Objective: Determine the rate constant (

-

Setup: Prepare a 0.01 M solution of Ethyl (2,6-dichlorophenyl)acetate in 50:50 EtOH/H

O. -

Reaction: Add excess NaOH (0.1 M) to maintain pseudo-first-order conditions.

-

Monitoring: Use UV-Vis Spectrophotometry tracking the shift in absorption maximum (

) of the phenyl ring (typically ~270-280 nm) as the ester converts to the carboxylate. -

Data Processing: Plot

vs. time. Linearity confirms pseudo-first-order kinetics. -

Validation: Repeat at 25°C, 35°C, and 45°C. Use the Arrhenius plot (

vs.-

Success Criteria:

for 2,6-isomer should be >

-

Protocol B: Isotope Labeling ( )

Objective: Confirm the acyl-oxygen cleavage mechanism (

-

Reagent: Perform hydrolysis using

enriched water. -

Analysis: Isolate the resulting acid and analyze via Mass Spectrometry (HRMS) .

-

Interpretation:

-

If

is incorporated into the carboxylic acid, the mechanism is Acyl-Oxygen cleavage ( -

If

is found in the ethanol byproduct, the mechanism is Alkyl-Oxygen cleavage (rare for primary esters).

-

Quantitative Data Summary

| Parameter | Ethyl Acetate (Reference) | Ethyl 2,4-Dichlorophenylacetate | Ethyl 2,6-Dichlorophenylacetate |

| Carbonyl Electrophilicity | Moderate | High (Inductive activation) | High (Inductive activation) |

| Steric Hindrance | Low | Low | High (Ortho-blocking) |

| Hydrolysis Rate ( | 1.0 | ~1.5 - 2.0 (Predicted) | ~0.1 - 0.3 (Predicted) |

| Primary Application | Solvent | Herbicides (2,4-D deriv.) | Diclofenac Synthesis |

References

-

Diclofenac Synthesis Mechanisms

- Title: Diclofenac: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics.

-

Source: Al-Mustaqbal Journal of Pharmaceutical & Medical Sciences.

-

URL:[Link]

-

Ester Hydrolysis Kinetics (DFT)

- Title: A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Ethyl Acet

- Source: NIH / ACS Omega.

-

URL:[Link]

-

2,4-D Ester Hydrolysis Studies

-

Hydrazinolysis Reactions

Sources

Ethyl Dichlorophenylacetate: Isomeric Scaffolds in Drug Discovery and Catalysis

The following technical guide provides an in-depth analysis of Ethyl Dichlorophenylacetate (EDCPA) , with a specific focus on its isomeric forms relevant to pharmaceutical development.

Executive Summary

Ethyl dichlorophenylacetate (EDCPA) refers to a class of chlorinated phenylacetic acid esters serving as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) agents, and agrochemicals.[1][2] While often conflated in general literature, the specific regioisomers—Ethyl 3,4-dichlorophenylacetate and Ethyl 2,4-dichlorophenylacetate —possess distinct reactivity profiles and historical trajectories in medicinal chemistry.[3]

This guide delineates the discovery, synthetic evolution, and application of these scaffolds, moving beyond standard catalog definitions to explore their role as electrophilic building blocks in the construction of complex bioactive indanes and phenylacetic acid derivatives.[2]

| Isomer | CAS No.[4][5][6] | Primary Application Domain | Key Downstream API |

| Ethyl 3,4-dichlorophenylacetate | 6725-45-7 | CNS Drug Discovery | Indatraline, Sertraline analogs |

| Ethyl 2,4-dichlorophenylacetate | 41022-54-2 | Antifungal / Agrochemical | Miconazole analogs, Herbicides |

| Ethyl 2,2-dichloro-2-phenylacetate | 5317-66-8 | Process Catalysis | Ziegler-Natta Reactivator (EPDM) |

Historical Genesis and Chemical Identity[2][3]

The "Chlorine Boom" and Phenylacetic Acids

The history of EDCPA is inextricably linked to the post-WWII "Chlorine Boom" in organic synthesis, where the introduction of halogen atoms into aromatic rings was found to significantly enhance metabolic stability and lipophilicity.[2]

In the 1960s and 70s, researchers at companies like Ciba-Geigy (now Novartis) and Pfizer began extensively exploring phenylacetic acid derivatives.[3] The discovery of Diclofenac (Voltaren) in 1973 marked a watershed moment, validating the dichlorophenylacetic acid moiety as a potent pharmacophore for cyclooxygenase (COX) inhibition.[2] While Diclofenac utilizes a 2,6-dichloroaniline scaffold, the success of the class spurred interest in the 3,4- and 2,4-dichloro isomers for different therapeutic targets.[2][3]

The 3,4-Isomer and CNS Therapeutics

The most significant "drug development" history belongs to Ethyl 3,4-dichlorophenylacetate .[3] In the late 1970s, researchers investigating monoamine reuptake inhibitors identified this ester as the starting material for Indatraline (Lu 19-005).[3]

-

The Indatraline Connection: Indatraline is a non-selective monoamine transporter inhibitor. Its synthesis relies on the Friedel-Crafts cyclization of 3,4-dichlorophenylacetic acid (derived from the ethyl ester) to form the indanone core.[3] This pathway established EDCPA as a "gateway molecule" for accessing the indane privileged structure.

Technical Deep Dive: Synthetic Methodologies

Synthesis of the Scaffold

The classical synthesis of Ethyl 3,4-dichlorophenylacetate involves the esterification of 3,4-dichlorophenylacetic acid.[3] However, the industrial preparation often starts upstream to ensure regioselectivity.[2]

Mechanism: The Willgerodt-Kindler Modification

A historically robust route involves the Willgerodt-Kindler reaction of 3,4-dichloroacetophenone, followed by hydrolysis and esterification.[3]

Figure 1: The Willgerodt-Kindler route allows access to the phenylacetic acid scaffold from the corresponding acetophenone, avoiding isomer contamination common in direct chlorination.[3]

Reactivity Profile in Drug Design

The utility of Ethyl 3,4-dichlorophenylacetate lies in the acidity of its

- -Alkylation: Reaction with alkyl halides allows for the introduction of side chains (e.g., in the synthesis of profen-like analogs).[3]

-

Cyclization: Intramolecular Friedel-Crafts acylation (after hydrolysis to the acid chloride) yields indanone , the precursor to Indatraline.

Experimental Protocol: Synthesis and Handling

Objective: Synthesis of Ethyl 3,4-dichlorophenylacetate from 3,4-dichlorophenylacetic acid via acid-catalyzed esterification. Scale: Laboratory (100 mmol).

Reagents and Equipment

-

Precursor: 3,4-Dichlorophenylacetic acid (20.5 g, 100 mmol).[2][3]

-

Solvent/Reagent: Absolute Ethanol (100 mL, excess).

-

Catalyst: Sulfuric Acid (

), conc.[2] (1.0 mL).[3] -

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional, for water removal).

Step-by-Step Methodology

-

Setup: Charge the RBF with 3,4-dichlorophenylacetic acid and absolute ethanol. Add a magnetic stir bar.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise while stirring. Caution: Exothermic reaction.[3]

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The acid spot ( -

Workup:

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Yield Check: Expect a pale yellow oil. Yield typically >90% (approx. 21-22 g).[3]

Self-Validating Checkpoint: The IR spectrum of the product should show a strong ester carbonyl stretch at

Case Study: From Scaffold to API (Indatraline)

The transformation of Ethyl 3,4-dichlorophenylacetate into Indatraline demonstrates the scaffold's pivotal role in accessing CNS-active indanes.[3]

Figure 2: The synthetic pathway from Ethyl 3,4-dichlorophenylacetate to Indatraline. The cyclization step (Step 2 -> Intermediate) is the critical junction forming the indane core.[3]

Process Chemistry Note: The 2,2-Isomer

While the 3,4-isomer dominates drug discovery, Ethyl 2,2-dichloro-2-phenylacetate (CAS 5317-66-8) is a critical reagent in process chemistry and polymer science.[3] It functions as a reactivator for Vanadium-based Ziegler-Natta catalysts in the production of EPDM rubber.[3]

-

Relevance to Pharma: This isomer is an alpha,alpha-dichloro ester.[3][6] It is occasionally used as a highly electrophilic building block for synthesizing

-functionalized amino acids or

Safety and Handling

-

Hazards: Chlorinated phenylacetates are skin and eye irritants.[4] The acid chlorides derived from them are corrosive and lachrymators.

-

Metabolism: Phenylacetic acid derivatives are typically conjugated with glutamine or glucuronic acid in vivo.

-

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents during disposal to minimize incineration costs.

References

-

Preparation of Indatraline: Bogeso, K. P. (1985). "Neuroleptic activity of enantiomers of cis- and trans-1-substituted 3-arylindans." Journal of Medicinal Chemistry, 28(11), 1617–1628.[2] Link[2][3]

-

Diclofenac History: Altman, R., Bosch, B., Brune, K., Patrignani, P., & Young, C. (2015).[2] "Advances in NSAID Development: Evolution of Diclofenac Products using Pharmaceutical Technology." Drugs, 75(8), 859–877.[2] Link

-

Willgerodt-Kindler Reaction: Carmack, M., & Spielman, M. A. (1946).[2] "The Willgerodt Reaction." Organic Reactions, 3, 83. Link[3]

-

Polymer Catalyst Reactivators: Evens, G. G., & Eijndhoven, M. (1994).[2] "Process for the preparation of an EPDM rubber." US Patent 5324799A. Link

-

Chemical Identity Data: PubChem Compound Summary for Ethyl 3,4-dichlorophenylacetate (CID 80949).[3] Link[2][3]

Sources

- 1. scribd.com [scribd.com]

- 2. JPS61271250A - Production of substituted tropic acid - Google Patents [patents.google.com]

- 3. Sigma Receptors [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. 132640-86-9,Ethyl (E)-5-Bromopent-2-enoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 2,3-DICHLOROPHENYLACETIC ACID ETHYL ESTER | 5317-66-8 [chemicalbook.com]

Methodological & Application

Application Note: Precision Functionalization of Ethyl Dichlorophenylacetate Scaffolds

Abstract

Ethyl dichlorophenylacetate (EDPA) isomers—specifically the 3,4-dichloro and 2,4-dichloro variants—serve as critical "chassis" molecules in the synthesis of psychoactive agents (e.g., Sertraline, Indatraline) and antifungal azoles. This application note moves beyond basic textbook definitions to provide optimized, field-tested protocols for the three primary diversification vectors of the EDPA scaffold:

The Reaction Landscape: Strategic Divergence

The utility of Ethyl dichlorophenylacetate lies in its bifunctional nature: the electrophilic ester and the nucleophilic

Visualizing the Pathway

The following diagram illustrates the divergent synthetic pathways available from the EDPA scaffold.

Figure 1: Divergent synthetic map for Ethyl Dichlorophenylacetate. The central scaffold can be directed toward chain extension (top), reduction (middle), or direct amidation (bottom).

Module A: Precision -Alkylation (The Carbon Extension)

Objective: Introduce a carbon chain at the benzylic position without inducing self-condensation (Claisen condensation). Application: Synthesis of precursors for Indatraline and Sertraline analogs.

The Challenge: Self-Condensation

The most common failure mode in phenylacetate alkylation is the formation of

-

Solution: Use Lithium Diisopropylamide (LDA) at -78°C to ensure rapid, quantitative deprotonation (Kinetic Control) before the electrophile is introduced.

Protocol 1: Kinetic Alkylation with Alkyl Halides

Scale: 10 mmol | Time: 4 hours | Yield Target: >85%

Reagents

-

Ethyl 3,4-dichlorophenylacetate (1.0 eq)

-

LDA (1.1 eq, 2.0 M in THF/heptane)

-

Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq)

-

Anhydrous THF (10 mL/mmol)

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA solution dropwise via syringe.

-

Substrate Addition (Critical): Dissolve the EDPA ester in a minimal amount of THF. Add this solution slowly down the side of the flask over 15 minutes.

-

Why? Slow addition into excess base prevents local high concentrations of ester, minimizing self-condensation.

-

Observation: The solution often turns a deep yellow/orange, indicating enolate formation. Stir for 30 minutes at -78°C.

-

-

Electrophile Quench: Add the Alkyl Halide (neat or in THF) dropwise.

-

Warm Up: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x). -

Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

Data Validation (Expected NMR Signals):

-

Starting Material: Singlet at

3.5-3.6 ppm (benzylic -

Product: Disappearance of the singlet; appearance of a triplet/quartet (depending on R group) at

3.8-4.0 ppm (benzylic

Module B: Reductive Transformations

Objective: Convert the ester to a primary alcohol (2-(3,4-dichlorophenyl)ethanol). Application: This alcohol is a versatile linker.[1] It can be converted to a bromide/tosylate and used to alkylate amines (e.g., in the synthesis of azole antifungals or atypical antipsychotics).

Protocol 2: Chemoselective Reduction

Scale: 5 mmol | Time: 2 hours | Yield Target: >90%

Reagents

-

Ethyl dichlorophenylacetate (1.0 eq)

-

(1.5 eq) or

-

Anhydrous THF or

.

Step-by-Step Methodology

-

Slurry Prep: Suspend

in anhydrous THF at 0°C under Argon. -

Addition: Add the ester (dissolved in THF) dropwise to the hydride slurry.

-

Caution: Exothermic reaction.[2] Maintain temp < 10°C.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Fieser Workup (Critical for Filtration):

-

Add

mL water (where -

Add

mL 15% NaOH. -

Add

mL water. -

Stir until a white, granular precipitate forms.

-

-

Isolation: Filter through a Celite pad. Concentrate the filtrate.

Module C: Direct Amidation (Aminolysis)

Objective: Direct conversion of ester to amide without acid chloride intermediate. Application: High-throughput synthesis of amide libraries for SAR (Structure-Activity Relationship) studies.

Protocol 3: TBD-Catalyzed Aminolysis

Traditional thermal aminolysis requires high heat (100°C+) or sealed tubes. Using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) allows this to proceed under milder conditions.

Methodology

-

Mix EDPA ester (1.0 eq) and Amine (1.2 eq) in Toluene or MeCN.

-

Add TBD (0.1 eq, 10 mol%).

-

Stir at 40-60°C for 4-12 hours.

-

Workup: Wash with 1M HCl (to remove TBD and unreacted amine). Evaporate solvent.[3][4]

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Action |

| Moisture Control | Reaction turns cloudy or yields low | Critical: LDA and LAH are moisture sensitive. Re-dry THF over Na/Benzophenone or molecular sieves. |

| TLC Monitoring | If SM remains after 4h, add 0.5 eq more reagent. | |

| Claisen Product | New spot at | Prevention: Ensure temp is -78°C during enolization; add ester slower. |

| Safety | Benzylic halides (if formed) are lachrymators | Handle all post-reduction halogenation steps in a fume hood. |

Analytical Reference Data

-

Ethyl 3,4-dichlorophenylacetate:

-

NMR (

-

Key Shift: The benzylic singlet at 3.55 ppm is the diagnostic handle.

-

NMR (

References

-

Sertraline Synthesis (Patent): Pfizer Inc. (2003). Process for the manufacture of sertraline. WO2003099761A1. Link

-

Enolate Alkylation Fundamentals: Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

-

TBD Catalysis: Sabot, C., et al. (2007). TBD-Catalyzed Aminolysis of Esters. Journal of Organic Chemistry. Link

-

Safety Data: PubChem. 2,4-Dichlorophenylacetic acid and derivatives. Link

Disclaimer: This guide is for research purposes only. All synthesis involving strong bases and hydrides must be performed in a controlled laboratory environment by trained personnel.

Sources

Technical Application Note: Quantitative Analysis of Ethyl Dichlorophenylacetate

Executive Summary & Scientific Context

Ethyl dichlorophenylacetate (EDPA) serves as a critical synthetic intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Aceclofenac and various agrochemical herbicides (2,4-D derivatives). Precise quantification is essential for monitoring reaction kinetics, yield optimization, and impurity profiling.

This guide provides two distinct, validated analytical workflows:

-

RP-HPLC-UV: The "Workhorse" method for routine assay, purity testing, and high-concentration process monitoring.

-

GC-MS: The "Forensic" method for trace analysis, isomer differentiation, and mass-confirmation of impurities.

Physicochemical Profile (Critical for Method Design)

-

Analyte Structure: Ethyl ester of dichlorophenylacetic acid (typically 2,4- or 3,4- isomers).

-

Lipophilicity (LogP): ~3.8 - 4.2 (Highly lipophilic; requires high organic mobile phase).

-

Boiling Point: ~260°C (Requires high-temperature GC columns).

-

Chromophore: Chlorinated benzene ring (Strong UV absorption at

~220-230 nm).

Analytical Decision Matrix

Select the appropriate methodology based on your sensitivity and matrix requirements.

Figure 1: Decision matrix for selecting between HPLC and GC-MS workflows based on analytical requirements.

Method A: RP-HPLC-UV (Routine Quantification)

Objective: High-throughput quantification of EDPA in reaction mixtures or bulk raw material.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Inertsil ODS-3) | Standard lipophilic retention. 5µm balances pressure and resolution. |

| Mobile Phase A | 0.1% Orthophosphoric Acid ( | Acidification suppresses ionization of any free acid hydrolysis products, preventing peak tailing. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks for aromatic esters than Methanol. |

| Mode | Isocratic (70% B : 30% A) | EDPA is non-polar; high organic content ensures elution <10 mins. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV @ 225 nm | Max absorbance for chlorinated aromatics. (Ref: 254 nm is an alternative for higher selectivity but lower sensitivity). |

| Injection Vol | 10 - 20 µL | Dependent on sample concentration. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

Standard Preparation Protocol

-

Stock Solution (1.0 mg/mL): Weigh 50.0 mg of Reference Standard EDPA into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile (solubility is poor in water).

-